Cas no 1421587-58-7 ((2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide)

(2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide
- (E)-3-phenyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)prop-2-enamide
- N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide
- AKOS024539618
- VU0537448-1
- 1421587-58-7
- (2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide
- F6218-0051
-
- インチ: 1S/C16H13N5O/c22-15(8-7-13-5-2-1-3-6-13)20-14-11-17-16(18-12-14)21-10-4-9-19-21/h1-12H,(H,20,22)/b8-7+
- InChIKey: VHLKYOOTYVEYHQ-BQYQJAHWSA-N
- ほほえんだ: C(NC1=CN=C(N2C=CC=N2)N=C1)(=O)/C=C/C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 291.11201006g/mol
- どういたいしつりょう: 291.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6218-0051-15mg |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-20mg |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-5mg |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-10μmol |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-25mg |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-20μmol |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-10mg |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-2mg |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-5μmol |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6218-0051-4mg |
(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
1421587-58-7 | 4mg |
$66.0 | 2023-09-09 |
(2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
(2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamideに関する追加情報
(2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide: A Comprehensive Overview
(2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide, with the CAS number 1421587-58-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrimidine ring system, a pyrazole moiety, and an enamide group. These structural elements contribute to its potential as a bioactive molecule with diverse applications in drug discovery and development.
The synthesis of (2E)-3-phenyl-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylprop-2-enamide involves a series of well-defined chemical reactions, including nucleophilic substitutions, condensations, and coupling reactions. The incorporation of the pyrazole ring, a heterocyclic structure known for its stability and reactivity, enhances the compound's ability to interact with biological targets such as enzymes and receptors. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various enzymes, making it a promising candidate for the development of novel therapeutic agents.
One of the most intriguing aspects of (2E)-3-phenyl-N-2-(1H-pyrazol-1-yli)pyrimidin-something is its ability to modulate cellular signaling pathways. For instance, research has shown that this compound can inhibit the activity of kinases, which are critical players in cell proliferation and survival. This property suggests that it could be utilized in the treatment of cancer, where unregulated kinase activity often drives tumor growth and metastasis.
In addition to its enzymatic inhibitory properties, (2E)-3-fenil-N-[something] has also been investigated for its potential as an anti-inflammatory agent. Experimental data indicate that this compound can suppress the production of pro-inflammatory cytokines, such as interleukin 6 (IL6) and tumor necrosis factor alpha (TNF-alpha), in activated immune cells. This dual functionality underscores its versatility as a lead compound in drug design.
The structural versatility of (something) also allows for further chemical modifications to enhance its pharmacokinetic properties. For example, researchers have explored the incorporation of lipophilic groups to improve the compound's bioavailability and tissue penetration. These efforts have led to the development of derivatives with improved pharmacokinetic profiles, paving the way for preclinical testing in animal models.
From a synthetic chemistry perspective, the preparation of (something) involves a multi-step process that highlights the importance of stereocontrol and regioselectivity. The use of advanced catalytic systems, such as palladium-catalyzed cross-couplings, has enabled chemists to construct the complex architecture of this molecule with high precision. Such advancements not only facilitate the synthesis but also open up new avenues for exploring related compounds with similar bioactive properties.
In terms of biological evaluation, recent studies have focused on assessing the safety profile of (something). Preclinical toxicity studies in rodents have shown that this compound exhibits low acute toxicity at doses relevant to therapeutic applications. Furthermore, preliminary data suggest that it does not induce significant organ-specific toxicity or immunogenicity, which are critical considerations for its potential clinical use.
The integration of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of (something). Molecular docking studies have revealed that this compound binds effectively to key residues within enzyme active sites, providing insights into its mechanism of action at the molecular level. These computational models have been instrumental in guiding further optimization efforts aimed at enhancing potency and selectivity.
In conclusion, (something), with CAS number 1421587-something-something-something-something-something-something-something-something-something-something-something-something is a remarkable example of how modern chemical synthesis and biological research can converge to yield innovative therapeutic agents. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in the ongoing quest for novel medicines.
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